Psb-KD107

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

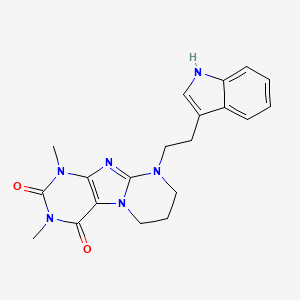

Molecular Formula |

C20H22N6O2 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H22N6O2/c1-23-17-16(18(27)24(2)20(23)28)26-10-5-9-25(19(26)22-17)11-8-13-12-21-15-7-4-3-6-14(13)15/h3-4,6-7,12,21H,5,8-11H2,1-2H3 |

InChI Key |

PUJKERUFRDZALE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Psb-KD107

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-KD107 is a novel, non-lipid-like small molecule that has been identified as a potent and selective agonist for the orphan G-protein coupled receptor 18 (GPR18).[1][2][3][4] Structurally, it is based on a tricyclic xanthine-derived scaffold.[2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and physiological effects. The information presented is collated from publicly available research, offering a technical guide for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: GPR18 Agonism

The primary mechanism of action of this compound is its agonistic activity at the GPR18 receptor. It has been shown to be more potent and efficacious in activating GPR18 than the endogenous cannabinoid Δ⁹-tetrahydrocannabinol (THC). The activation of GPR18 by this compound initiates a cascade of intracellular signaling events that lead to its observed physiological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its potency at the GPR18 receptor and its selectivity profile against other related receptors.

| Parameter | Species | Value | Assay | Reference |

| EC50 | Human | 0.562 µM | GPR18-dependent β-arrestin recruitment | |

| pIC50 | Rat | 5.22 ± 0.020 | Vasorelaxation of phenylephrine-precontracted aortic rings |

Table 1: Potency of this compound at the GPR18 Receptor

| Receptor | Interaction | Concentration Tested | Observation | Reference |

| Cannabinoid CB1 | Binding | 10 µM | No significant displacement of radioligand | |

| Cannabinoid CB2 | Binding | 10 µM | No significant displacement of radioligand | |

| GPR55 | Activity | - | Reported to have low affinity | |

| Adenosine A2A | Antagonist | Ki = 4.56 µM | Moderately potent antagonist |

Table 2: Selectivity Profile of this compound

Signaling Pathways

Activation of GPR18 by this compound primarily leads to vasorelaxation through an endothelium-dependent mechanism. This process is predominantly mediated by the generation of nitric oxide (NO). The key signaling cascade involves the endothelial nitric oxide synthase (eNOS) pathway, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of potassium channels.

GPR18-Mediated Vasorelaxation Pathway

Caption: GPR18-mediated vasorelaxation signaling pathway.

Experimental Protocols

GPR18-Dependent β-Arrestin Recruitment Assay

This assay is used to determine the potency and efficacy of compounds like this compound in activating the GPR18 receptor by measuring the recruitment of β-arrestin, a key event in GPCR desensitization and signaling. The protocol described is a generalized procedure based on common practices for this type of assay.

Workflow Diagram:

Caption: Workflow for a β-arrestin recruitment assay.

Methodology:

-

Cell Culture: Maintain a stable cell line co-expressing the human GPR18 receptor and a β-arrestin fusion protein (e.g., using the PathHunter® β-arrestin assay system) in appropriate culture medium.

-

Cell Seeding: Harvest and seed the cells into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

-

Compound Addition: Add the diluted this compound to the cell plates.

-

Incubation: Incubate the plates for 90 minutes at 37°C.

-

Detection: Add the chemiluminescent detection reagent to each well.

-

Final Incubation: Incubate the plates for 60 minutes at room temperature in the dark.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Isolated Rat Aortic Ring Vasorelaxation Assay

This ex vivo assay is used to assess the vasorelaxant properties of this compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, replace the bath solution every 15-20 minutes.

-

Viability and Endothelium Integrity Check: Pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >70% indicates an intact endothelium. Wash the rings to return to baseline tension. For endothelium-denuded experiments, the endothelium is mechanically removed at the start of the protocol.

-

Experimental Protocol:

-

Pre-contract the aortic rings with phenylephrine (1 µM).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 0.3–100 µM).

-

To investigate the mechanism, pre-incubate the rings with inhibitors for 20-30 minutes before adding phenylephrine. Examples of inhibitors include:

-

L-NAME (100 µM): A non-selective nitric oxide synthase (NOS) inhibitor.

-

Indomethacin (10 µM): A cyclooxygenase (COX) inhibitor.

-

Tetraethylammonium (TEA) (1-5 mM): A non-selective potassium channel blocker.

-

-

-

Data Analysis: Express the relaxation responses as a percentage of the phenylephrine-induced contraction. Plot the relaxation against the logarithm of the this compound concentration to generate concentration-response curves and calculate pIC50 values.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the GPR18 receptor. Its primary mechanism of action involves the activation of GPR18, leading to endothelium-dependent vasorelaxation via the NO-cGMP-K+ channel pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of GPR18 agonists in cardiovascular and other diseases. Further research is warranted to fully elucidate the complete signaling network downstream of GPR18 activation by this compound and to explore its full therapeutic potential.

References

- 1. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. mdpi.com [mdpi.com]

The Biological Function of the GPR18 Receptor: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a significant player in a multitude of physiological and pathophysiological processes. Its association with the endocannabinoid system, despite low sequence homology with classical cannabinoid receptors, and its role in inflammation, immune response, and intraocular pressure regulation have positioned it as a promising therapeutic target. This technical guide provides a comprehensive overview of the core biological functions of the GPR18 receptor, detailing its pharmacology, signaling pathways, and involvement in various bodily systems, supported by quantitative data and key experimental methodologies.

GPR18: Ligands, Pharmacology, and Tissue Distribution

GPR18 is a class A GPCR that is gaining attention for its therapeutic potential in conditions ranging from inflammatory disorders to glaucoma.[1][2] Its function is intricately linked to its interaction with specific endogenous and synthetic ligands.

Endogenous and Synthetic Ligands

The primary endogenous ligands identified for GPR18 are N-arachidonoyl glycine (NAGly), a metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1][3] These ligands underscore the receptor's connection to both the endocannabinoid and inflammation resolution systems. A variety of synthetic ligands, including agonists and antagonists, have also been developed, serving as crucial tools for elucidating the receptor's function.

Quantitative Pharmacology of GPR18 Ligands

The interaction of various ligands with GPR18 has been characterized through a range of in vitro assays. The following tables summarize the binding affinities and functional potencies of key GPR18 modulators.

Table 1: Binding Affinity and Functional Potency of GPR18 Ligands

| Ligand | Ligand Type | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| N-arachidonoyl glycine (NAGly) | Endogenous Agonist | cAMP Inhibition | CHO-GPR18 | EC50 | 20 nM | [4] |

| N-arachidonoyl glycine (NAGly) | Endogenous Agonist | Calcium Mobilization | HEK293-GPR18 | EC50 | ~1 µM | |

| N-arachidonoyl glycine (NAGly) | Endogenous Agonist | ERK1/2 Phosphorylation | HEK293-GPR18 | EC50 | 44.5 nM | |

| Resolvin D2 (RvD2) | Endogenous Agonist | β-arrestin Recruitment | CHO-GPR18 | EC50 | 0.2 pM | |

| Resolvin D2 (RvD2) | Endogenous Agonist | Radioligand Binding | CHO-GPR18 | Kd | 9.6 ± 0.9 nM | |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Phytocannabinoid Agonist | β-arrestin Recruitment | CHO-K1 GPR18 | EC50 | ~1 µM | |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Phytocannabinoid Agonist | Radioligand Binding | Not Specified | Ki | 0.96 nM | |

| Abnormal Cannabidiol (Abn-CBD) | Synthetic Agonist | ERK1/2 Phosphorylation | HEK293-GPR18 | EC50 | ~1 µM | |

| O-1602 | Synthetic Agonist | ERK1/2 Phosphorylation | HEK293-GPR18 | EC50 | ~100 nM | |

| PSB-KK-1415 | Synthetic Agonist | β-arrestin Recruitment | hGPR18 | EC50 | 19.1 nM | |

| O-1918 | Synthetic Antagonist | Inhibition of Migration | BV-2 / HEK-GPR18 | - | - | |

| PSB-CB-5 | Synthetic Antagonist | β-arrestin Recruitment | hGPR18 | IC50 | 279 nM | |

| PSB-CB-27 | Synthetic Antagonist | β-arrestin Recruitment | hGPR18 | IC50 | 650 nM |

Table 2: Effect of GPR18 Agonists on Intraocular Pressure (IOP) in Murine Models

| Agonist | Concentration | Mouse Strain | IOP Reduction (mmHg) | Reference(s) |

| Abnormal Cannabidiol (Abn-CBD) | 2% | C57BL/6 | 1.17 ± 0.15 | |

| N-arachidonoyl glycine (NAGly) | 1% | C57BL/6 | 0.72 ± 0.18 |

Tissue Distribution

GPR18 exhibits a widespread but distinct expression pattern. High levels of GPR18 mRNA and protein are found in immune cells and tissues, including the spleen, thymus, peripheral blood leukocytes, and lymph nodes. Expression is also prominent in the testis, cerebellum, and brainstem. In the eye, GPR18 is expressed in the ciliary epithelium, corneal epithelium, and trabecular meshwork, consistent with its role in regulating intraocular pressure.

GPR18 Signaling Pathways

GPR18 activation initiates a cascade of intracellular events primarily through coupling to Gαi/o and Gαq/11 G proteins. This leads to the modulation of several downstream effectors, including adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases (MAPKs). The signaling pathways are complex and can exhibit ligand bias, where different agonists preferentially activate certain pathways over others.

Key Experimental Protocols for Studying GPR18 Function

The characterization of GPR18's biological roles relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays used in GPR18 research.

β-Arrestin Recruitment Assay

This assay is used to determine if a ligand induces the recruitment of β-arrestin to the GPR18 receptor, a hallmark of GPCR activation and desensitization.

-

Principle: Enzyme fragment complementation (e.g., DiscoverX PathHunter) or bioluminescence resonance energy transfer (BRET) are common methods. In the PathHunter assay, GPR18 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the tagged GPR18 and β-arrestin constructs.

-

Protocol Outline:

-

Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.

-

Ligand Preparation: Prepare a serial dilution of the test compound (agonist) in assay buffer.

-

Compound Addition: Add the diluted compound to the cells.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Detection: Add the detection reagent containing the enzyme substrate.

-

Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis: The luminescent signal is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is calculated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR18 activation, which is indicative of Gαq/11 coupling.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon GPR18 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.

-

Cell Line: HEK293 cells stably expressing GPR18.

-

Protocol Outline:

-

Cell Plating: Seed HEK293-GPR18 cells in a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove excess dye.

-

Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument adds the test compound to the wells while simultaneously measuring the fluorescence intensity over time.

-

-

Data Analysis: The peak fluorescence intensity is measured and plotted against the ligand concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of GPR18 activation.

-

Principle: Following ligand stimulation, cells are lysed, and the proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are detected using specific antibodies via Western blotting.

-

Cell Line: HEK293 cells stably expressing GPR18.

-

Protocol Outline:

-

Cell Culture and Starvation: Culture HEK293-GPR18 cells to near confluency and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.

-

Ligand Stimulation: Treat the cells with the test compound for a specific time course (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and incubate with a primary antibody specific for p-ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize the data.

-

-

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against ligand concentration or time.

Microglial Migration Assay (Boyden Chamber)

This assay assesses the chemotactic effect of GPR18 ligands on microglial cells.

-

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Microglial cells are placed in the upper chamber, and the chemoattractant (GPR18 ligand) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

-

Cell Line: BV-2 microglial cell line or primary microglia.

-

Protocol Outline:

-

Cell Preparation: Culture and harvest the microglial cells.

-

Chamber Setup: Place the chemoattractant solution in the lower chamber of the Boyden apparatus. Place the membrane over the lower chamber and add the cell suspension to the upper chamber.

-

Incubation: Incubate the chamber for several hours at 37°C to allow for cell migration.

-

Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Microscopy: Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis: The number of migrated cells in the presence of the ligand is compared to the number of migrated cells in the control (vehicle) condition.

Biological Functions of GPR18

The widespread distribution and diverse signaling capabilities of GPR18 translate into its involvement in a range of biological functions.

Immunomodulation and Inflammation Resolution

GPR18 is highly expressed in immune cells and plays a critical role in the resolution of inflammation. Its endogenous ligand, RvD2, is a potent pro-resolving mediator. Activation of GPR18 by RvD2 has been shown to:

-

Enhance Efferocytosis: Promote the clearance of apoptotic cells by macrophages, a key step in resolving inflammation.

-

Reduce Neutrophil Infiltration: Limit the influx of neutrophils to sites of inflammation.

-

Modulate Cytokine Production: Shift the balance from pro-inflammatory to anti-inflammatory cytokines.

In preclinical models of peritonitis and sepsis, treatment with RvD2 in a GPR18-dependent manner has been shown to improve survival and reduce bacterial load. Furthermore, low GPR18 expression on neutrophils of septic patients correlates with increased disease severity, highlighting its clinical relevance.

Regulation of Intraocular Pressure (IOP)

GPR18 has been identified as a key regulator of IOP. Topical application of GPR18 agonists, such as NAGly and Abn-CBD, significantly reduces IOP in murine models. This effect is independent of the classical cannabinoid receptors CB1 and CB2. The presence of GPR18 in the trabecular meshwork and ciliary body, tissues critical for aqueous humor dynamics, provides an anatomical basis for this function. These findings position GPR18 as a novel target for the development of ocular hypotensive drugs for the treatment of glaucoma.

Cardiovascular System

GPR18 is expressed in the cardiovascular system and its activation has been shown to have vasorelaxant and hypotensive effects. The GPR18 agonist Abn-CBD has been demonstrated to lower blood pressure in conscious rats. This effect appears to be mediated, at least in part, by the nitric oxide signaling pathway. Conversely, in the context of atherosclerosis, GPR18 and RvD2 are upregulated in atherosclerotic lesions, and treatment with a GPR18 antagonist has been shown to reduce atherosclerosis in a mouse model, suggesting a complex and context-dependent role in cardiovascular disease.

Central Nervous System (CNS)

In the CNS, GPR18 is expressed in microglia, the resident immune cells of the brain. Activation of GPR18 by NAGly stimulates microglial migration, proliferation, and cytokine production. This suggests a role for GPR18 in neuroinflammation and the brain's response to injury and disease. NAGly has also been shown to be neuroprotective against excitotoxic damage in hippocampal cultures in a GPR18-dependent manner.

Role in Cancer

The role of GPR18 in cancer is multifaceted and appears to be context-dependent. In some cancers, such as hepatocellular carcinoma and breast cancer, GPR18 may act as a protective factor. However, in melanoma metastases, GPR18 is overexpressed, and its blockade enhances apoptosis, suggesting it may promote tumor survival in this context. Additionally, GPR18 activation may have a role in cancer pain reduction.

Therapeutic Potential and Future Directions

The diverse biological functions of GPR18 highlight its significant therapeutic potential across a range of diseases. The development of selective GPR18 agonists could offer novel treatments for glaucoma by reducing intraocular pressure. In the realm of inflammatory and autoimmune diseases, GPR18 agonists that mimic the pro-resolving effects of RvD2 could provide a new class of anti-inflammatory therapeutics that promote healing rather than simply suppressing inflammation.

Conversely, GPR18 antagonists may have utility in certain cancers, such as melanoma, where the receptor appears to promote tumor cell survival. The role of GPR18 in the CNS also warrants further investigation for its potential in treating neuroinflammatory and neurodegenerative disorders.

The continued development of potent and selective GPR18 ligands, along with further research using advanced genetic and pharmacological tools, will be crucial in fully elucidating the complex biology of this receptor and translating these findings into novel therapies for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Psb-KD107: A GPR18 Agonist with Vasorelaxant Properties

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Psb-KD107 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), a promising but still under-investigated therapeutic target. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in GPR18 and the therapeutic potential of its agonists. This guide details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the known signaling pathways associated with this compound's mechanism of action.

Discovery and Rationale

This compound was identified as a first-in-class, non-lipid-like agonist of GPR18, emerging from a screening campaign focused on tricyclic xanthine derivatives.[1][2] The discovery was a collaborative effort between the Department of Technology and Biotechnology of Drugs at the Jagiellonian University Medical College and the Pharmaceutical Institute at the University of Bonn.[3][4] The rationale for developing non-lipid-like agonists was to overcome the promiscuity and metabolic instability often associated with lipid-based ligands of cannabinoid and related receptors. This compound demonstrated significantly higher potency and efficacy in activating GPR18 compared to the natural cannabinoid Δ⁹-tetrahydrocannabinol (THC) in a β-arrestin recruitment assay.[1] Furthermore, it has shown high selectivity for GPR18 over the cannabinoid receptors CB1 and CB2, as well as the related orphan receptor GPR55.

Synthesis of this compound

The synthesis of this compound, a tricyclic xanthine derivative, has been described in the literature. The following is a general synthetic scheme based on reported methods for analogous compounds.

Scheme 1: Synthesis of this compound

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of Tricyclic Xanthines

While a detailed, step-by-step protocol for this compound is not publicly available, the synthesis of analogous tricyclic xanthines has been described. The general procedure involves:

-

Bromination of Theophylline: Theophylline is brominated at the 8-position to yield 8-bromotheophylline.

-

Alkylation: The 8-bromotheophylline is then alkylated at the N7 position with a suitable alkyl halide, such as 1-bromo-3-chloropropane, to introduce the linker.

-

Cyclization: The final step involves the reaction of the N7-alkylated intermediate with indole to form the tricyclic ring system of this compound.

Pharmacological Data

The pharmacological activity of this compound has been characterized in several in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay | Species | Receptor | Parameter | Value | Reference |

| β-arrestin Recruitment | Human | GPR18 | EC₅₀ | 0.562 µM | |

| β-arrestin Recruitment | Mouse | GPR18 | EC₅₀ | 1.78 µM | |

| Vasorelaxation | Rat (aortic rings) | GPR18 | pIC₅₀ | 5.22 | |

| Adenosine Receptor Binding | Human | A₂ₐ | Kᵢ | 4.56 µM |

Table 2: Vasorelaxant Effects of this compound on Rat Aortic Rings

| Condition | pIC₅₀ (mean ± SEM) | Reference |

| Control (Phenylephrine pre-contracted) | 5.22 ± 0.020 | |

| + PSB-CB-92 (10 µM) | 4.884 ± 0.020 | |

| + PSB-CB-92 (20 µM) | 4.735 ± 0.023 |

Experimental Protocols

β-Arrestin Recruitment Assay

The recruitment of β-arrestin to GPR18 upon agonist stimulation is a key indicator of receptor activation. The PathHunter® β-arrestin assay (DiscoverX) is a commonly used platform for this purpose.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for the PathHunter β-arrestin recruitment assay.

Protocol Details:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human GPR18 tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA) are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

-

Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

-

Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: The PathHunter® detection reagents, containing the substrate for the complemented β-galactosidase enzyme, are added to the wells.

-

Readout: After a further incubation period, the chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

Endothelium-Dependent Vasorelaxation Assay

The vasorelaxant effects of this compound are assessed using isolated rat aortic rings.

Experimental Workflow: Vasorelaxation Assay

Caption: Workflow for the endothelium-dependent vasorelaxation assay.

Protocol Details:

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering tissue and cut into 2-3 mm rings.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 gram.

-

Pre-contraction: The rings are pre-contracted with phenylephrine (1 µM) to induce a stable contraction.

-

Compound Addition: Once a stable contraction is achieved, this compound is added cumulatively in increasing concentrations.

-

Measurement: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

Mechanism of Action and Signaling Pathway

This compound exerts its vasorelaxant effects through the activation of GPR18, which is coupled to a Gαi/o protein. This initiates a signaling cascade that ultimately leads to the production of nitric oxide (NO) in endothelial cells and subsequent relaxation of vascular smooth muscle.

Signaling Pathway of this compound-Induced Vasorelaxation

References

The Role of GPR18 in Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 18 (GPR18) is an orphan receptor that has garnered significant attention for its emerging role in the intricate landscape of inflammation. Initially linked to the endocannabinoid system due to its activation by certain cannabinoid ligands, GPR18 is now recognized as a key player in both the initiation and resolution of inflammatory responses. Its widespread expression in immune cells and tissues central to inflammatory processes underscores its potential as a therapeutic target for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of GPR18's function in inflammation, detailing its signaling pathways, the quantitative aspects of its ligand interactions, and the experimental methodologies used to elucidate its role.

GPR18 Ligands and Expression

GPR18 is activated by the endogenous lipid mediators N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2). NAGly is a metabolite of the endocannabinoid anandamide, while RvD2 is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA)[1][2][3]. The receptor is highly expressed in various immune cells and tissues, including the spleen, thymus, peripheral blood leukocytes, lymph nodes, and microglia, placing it at the crossroads of immune regulation[2][4].

Data Presentation: Quantitative Analysis of GPR18 Ligand Interactions and Inflammatory Modulation

The following tables summarize the quantitative data on the binding affinities and functional potencies of GPR18 ligands, as well as the impact of GPR18 modulation on key inflammatory markers.

Table 1: GPR18 Ligand Binding Affinities and Potencies

| Ligand | Receptor | Assay Type | Value | Reference |

| Resolvin D2 | Human GPR18 | Radioligand Binding ([³H]-RvD2) | Kd = 9.6 ± 0.9 nM | |

| Resolvin D2 | Human GPR18 | β-arrestin recruitment (in CHO cells) | EC50 = 2.0 x 10-13 M | |

| O-1602 | Human GPR18 | β-arrestin recruitment | EC50 = 65 nM | |

| Abnormal cannabidiol (Abn-CBD) | Human GPR18 | β-arrestin recruitment | EC50 < 835 nM | |

| PSB-KK-1415 | Human GPR18 | β-arrestin recruitment | EC50 = 19.1 nM | |

| PSB-MZ-1440 | Human GPR18 | β-arrestin recruitment | EC50 = 61 nM | |

| PSB-KD-107 | Human GPR18 | β-arrestin recruitment | EC50 = 0.562 µM | |

| PSB-CB5 | Human GPR18 | Inhibition of Δ⁹-THC activation (β-arrestin) | IC50 = 279 nM | |

| PSB-CB-27 | Human GPR18 | Inhibition of Δ⁹-THC activation (β-arrestin) | IC50 = 0.650 µM |

Table 2: Effects of GPR18 Modulation on Inflammatory Markers in Preclinical Models

| Model | Treatment | Effect on Inflammatory Markers | Reference |

| TNBS-induced colitis (mice) | PSB-KK-1415 (GPR18 agonist) | Reduced macroscopic score (1.79 vs 2.61), TNF-α expression (1.89 vs 2.83), and microscopic score (5.00 vs 6.22) | |

| Duchenne Muscular Dystrophy (mdx mice) | PSB-KD107 (GPR18 agonist) | Decreased pro-inflammatory markers (Cd80, Gpr18, Ptgs2), increased anti-inflammatory marker (Anxa1) | |

| Abdominal Aortic Aneurysm (mice) | Resolvin D2 | Attenuated aortic inflammation and vascular remodeling (effect blocked by GPR18 siRNA) | |

| Thioglycolate-induced peritonitis (mice) | N-arachidonoyl glycine (oral, 0.3 & 1.2 mg/kg) | Reduced migration of inflammatory leukocytes by >50% |

GPR18 Signaling Pathways in Inflammation

GPR18 primarily signals through Gαi/o and Gαq/11 G proteins, leading to the modulation of downstream effector pathways crucial in inflammatory responses. The activation of these pathways can have both pro-inflammatory and pro-resolving effects depending on the cellular context and the specific ligand.

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR18 agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly p44/42 MAPK (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These signaling events are critical in regulating immune cell migration, proliferation, and cytokine production.

Gαq/11-Mediated Signaling

The coupling of GPR18 to Gαq/11 initiates the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), influencing a variety of cellular processes in inflammatory cells.

Caption: GPR18 signaling pathways in inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GPR18's role in inflammation.

In Vivo Model: TNBS-Induced Colitis in Mice

This model is used to induce a form of inflammatory bowel disease (IBD) that shares pathological features with Crohn's disease.

-

Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6). Fast the mice for 24 hours with free access to water.

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Induction of Colitis:

-

Prepare a 2.5% (w/v) solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

-

Gently insert a 3.5 F catheter intrarectally, approximately 4 cm from the anus.

-

Slowly administer 100 µL of the TNBS solution.

-

Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.

-

-

Post-Procedure Care and Monitoring:

-

Return the mouse to its cage with free access to food and water.

-

Monitor daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

-

Assessment of Colitis:

-

At a predetermined time point (e.g., 3-7 days post-induction), euthanize the mice.

-

Excise the colon and measure its length and weight.

-

Collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).

-

Caption: Workflow for TNBS-induced colitis model.

In Vivo Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

-

Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6).

-

Anesthesia and Analgesia: Anesthetize the mice and provide pre-operative analgesia.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.

-

Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

-

Post-Operative Care:

-

Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).

-

Provide post-operative analgesia.

-

Monitor the mice closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia).

-

-

Assessment of Sepsis:

-

Monitor survival rates over a specified period (e.g., 7 days).

-

At desired time points, collect blood and peritoneal lavage fluid to measure bacterial load and inflammatory cytokine levels.

-

Harvest organs (e.g., lung, liver, spleen) for histological examination and assessment of organ damage.

-

Caption: Workflow for CLP-induced sepsis model.

In Vitro Assay: BV-2 Microglia Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of GPR18 modulation on the migratory capacity of microglia, a key process in neuroinflammation.

-

Cell Culture: Culture BV-2 microglial cells in a 24-well plate until a confluent monolayer is formed.

-

Creating the "Wound":

-

Using a sterile 200 µL pipette tip, create a linear scratch across the center of the cell monolayer.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

-

Treatment:

-

Replace the medium with fresh culture medium containing the GPR18 agonist or antagonist of interest at various concentrations. Include a vehicle control.

-

-

Image Acquisition:

-

Immediately after creating the scratch (0 hours) and at subsequent time points (e.g., 12, 24 hours), capture images of the scratch at the same position using an inverted microscope with a camera.

-

-

Data Analysis:

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure over time for each treatment group compared to the control. An increase in wound closure indicates enhanced cell migration.

-

Caption: Workflow for BV-2 microglia migration assay.

Conclusion and Future Directions

GPR18 is emerging as a critical regulator of inflammatory processes, with a dual role in both promoting and resolving inflammation. Its activation by endogenous ligands like NAGly and RvD2 triggers complex signaling cascades that influence the behavior of key immune cells. The pro-resolving functions of GPR18, particularly in response to RvD2, highlight its potential as a therapeutic target for chronic inflammatory diseases. The development of selective GPR18 agonists and antagonists will be instrumental in further dissecting its precise roles in different inflammatory contexts and in advancing novel therapeutic strategies. Future research should focus on the in vivo efficacy and safety of targeting GPR18 in a wider range of inflammatory and autoimmune disease models, as well as on elucidating the potential for biased agonism to fine-tune therapeutic outcomes.

References

- 1. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve I… [ouci.dntb.gov.ua]

- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards A Molecular Understanding of The Cannabinoid Related Orphan Receptor GPR18: A Focus on Its Constitutive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

GPR18 Signaling Pathways Activated by Psb-KD107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has garnered significant interest as a therapeutic target.[1] Psb-KD107 is a potent and selective, non-lipid-like agonist for GPR18.[2][3] This technical guide provides an in-depth overview of the signaling pathways activated by this compound upon binding to GPR18, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various functional assays.

| Assay Type | Species/Cell Line | Parameter | Value | Reference |

| β-Arrestin Recruitment | Human (CHO cells) | EC50 | 0.56 µM | [4][5] |

| β-Arrestin Recruitment | Mouse | EC50 | 1.78 µM | |

| Vasorelaxation | Rat (aorta) | pIC50 | 5.22 |

Core Signaling Pathways

Activation of GPR18 by this compound initiates a cascade of intracellular events through distinct signaling pathways.

Gαi/o Protein-Coupled Signaling

GPR18 is known to couple to inhibitory G proteins of the Gαi/o family. This coupling initiates downstream signaling events that modulate the activity of key effector enzymes.

-

Inhibition of adenylyl cyclase: Upon activation by this compound, the Gαi subunit of the G protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and modulate the activity of ion channels.

Gαi/o Signaling Pathway

Gαi/o signaling cascade initiated by this compound.

β-Arrestin Recruitment

Ligand-induced activation of GPR18 also promotes the recruitment of β-arrestin proteins. This interaction is a key mechanism for G protein-coupled receptor desensitization and can also initiate G protein-independent signaling cascades. This compound has been shown to be more potent and efficacious than Δ9-tetrahydrocannabinol (THC) in inducing β-arrestin recruitment to GPR18.

β-Arrestin Recruitment Pathway

This compound-induced β-arrestin recruitment to GPR18.

ERK1/2 Phosphorylation

Activation of GPR18 by this compound can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is a downstream consequence of both G protein-dependent and β-arrestin-mediated signaling and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.

ERK1/2 Activation Pathway

Converging pathways leading to ERK1/2 activation.

Vasorelaxation via Nitric Oxide

This compound induces concentration-dependent relaxation of pre-contracted rat aortic rings. This effect is, at least in part, mediated by the activation of GPR18 on endothelial cells, leading to the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells, causing relaxation.

Vasorelaxation Pathway

Mechanism of this compound-induced vasorelaxation.

Experimental Protocols

β-Arrestin Recruitment Assay (DiscoverX PathHunter)

This assay quantifies the recruitment of β-arrestin to activated GPR18 using enzyme fragment complementation technology.

-

Cell Line: CHO-K1 cells stably co-expressing GPR18 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-

Procedure:

-

Plate cells in a 384-well plate and incubate overnight.

-

Treat cells with a dilution series of this compound.

-

Incubate for 90 minutes at 37°C.

-

Add PathHunter detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Measure chemiluminescence using a plate reader.

-

-

Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

β-Arrestin Assay Workflow

Workflow for the PathHunter β-arrestin assay.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP.

-

Cell Line: A suitable cell line endogenously or recombinantly expressing GPR18.

-

Procedure:

-

Pre-treat cells with this compound at various concentrations.

-

Stimulate cells with an adenylyl cyclase activator (e.g., forskolin).

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis: The IC50 value is determined from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 in response to this compound treatment.

-

Cell Line: A suitable cell line expressing GPR18.

-

Procedure:

-

Serum-starve cells to reduce basal ERK1/2 phosphorylation.

-

Treat cells with this compound for a specified time course (e.g., 5, 10, 15 minutes).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Detect the signal using an appropriate substrate.

-

-

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified.

ERK1/2 Western Blot Workflow

Workflow for detecting ERK1/2 phosphorylation.

Vasorelaxation Assay

This ex vivo assay measures the effect of this compound on the contractility of isolated blood vessels.

-

Tissue: Thoracic aorta isolated from male Wistar rats.

-

Procedure:

-

Mount aortic rings in an organ bath containing Krebs-Henseleit solution.

-

Pre-contract the rings with phenylephrine (1 µM).

-

Add cumulative concentrations of this compound (0.3–100 µM).

-

Record the changes in isometric tension.

-

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the pIC50 value is calculated.

References

Psb-KD107: A Technical Guide for the Investigation of Orphan G-Protein-Coupled Receptor GPR18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Psb-KD107, a selective agonist for the orphan G-protein-coupled receptor GPR18. This document consolidates key findings, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts targeting this receptor.

Introduction to this compound and GPR18

GPR18 is an orphan G-protein-coupled receptor implicated in a range of physiological processes, including immune response, cardiovascular function, and inflammatory conditions.[1] The lack of selective and potent ligands has historically hindered the elucidation of its biological roles and therapeutic potential. This compound has emerged as a valuable pharmacological tool to deorphanize and characterize GPR18. It is a non-lipid-like agonist with high potency and selectivity for GPR18 over other cannabinoid receptors like CB1 and CB2, and the related orphan receptor GPR55.[2][3][4]

Quantitative Data: Potency and Selectivity of this compound

The following tables summarize the reported quantitative data for this compound, providing a clear comparison of its activity across different assays and species.

Table 1: Potency of this compound at GPR18

| Assay Type | Species | Cell Line/Tissue | Parameter | Value | Reference(s) |

| β-Arrestin Recruitment | Human | CHO-K1 | EC50 | 0.562 µM | [5] |

| β-Arrestin Recruitment | Mouse | - | EC50 | 1.78 µM | |

| Vasorelaxation | Rat | Aortic Rings | pIC50 | 5.22 ± 0.020 |

Table 2: Selectivity of this compound

| Receptor | Assay Type | Concentration Tested | Effect | Reference(s) |

| CB1 | Radioligand Binding | 10 µM | No significant displacement | |

| CB2 | Radioligand Binding | 10 µM | No significant displacement | |

| GPR55 | Not specified | 10 µM | Selective over GPR55 | |

| Adenosine A2A | Radioligand Binding | - | Ki = 0.33 µM (rat) |

Signaling Pathways of GPR18 Activated by this compound

GPR18 is known to couple to Gαi/o and Gαq proteins. Activation of these pathways by this compound can lead to the modulation of downstream effectors, influencing various cellular responses.

Caption: GPR18 signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

β-Arrestin Recruitment Assay

This assay is crucial for quantifying the potency of GPR18 agonists. The protocol described is based on the PathHunter® β-Arrestin Assay (DiscoverX) and is adapted for this compound.

Caption: Workflow for the β-arrestin recruitment assay.

Detailed Steps:

-

Cell Culture: Maintain CHO-K1 cells stably co-expressing GPR18-ProLink (PK) and β-Arrestin-Enzyme Acceptor (EA) (e.g., PathHunter® eXpress GPR18 CHO-K1 β-Arrestin Orphan GPCR Assay, DiscoverX, Cat. No. 93-0560E2) in appropriate culture medium.

-

Cell Plating: Harvest cells and seed them into white, clear-bottom 384-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

-

Treatment: Add the diluted this compound to the cell plates and incubate for 90-120 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagent to each well and incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Aortic Ring Vasorelaxation Assay

This ex vivo assay is used to assess the vasodilatory effects of this compound.

Caption: Workflow for the aortic ring vasorelaxation assay.

Detailed Steps:

-

Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g.

-

Pre-contraction: Induce a stable, submaximal contraction with phenylephrine (1 µM).

-

Treatment: Once the contraction is stable, add cumulative concentrations of this compound (e.g., 0.3–100 µM) to the organ bath.

-

Data Acquisition: Record the changes in isometric tension. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration. Calculate the pIC50 value from the concentration-response curve.

In Vivo Model of Duchenne Muscular Dystrophy

This compound has shown therapeutic potential in a mouse model of Duchenne muscular dystrophy (DMD). The mdx mouse is a commonly used model for this disease.

Caption: Workflow for the in vivo Duchenne muscular dystrophy model.

Detailed Steps:

-

Animal Model: Use male mdx mice, a genetic model for DMD, and age-matched wild-type mice as controls.

-

Grouping: Randomly assign mdx mice to a treatment group (this compound) and a vehicle control group.

-

Treatment: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specified dose and frequency (e.g., 1 mg/kg, once weekly for 3 weeks). Administer the vehicle to the control group using the same schedule.

-

Functional Assessment: At the end of the treatment period, assess muscle function using standardized tests such as grip strength tests or in situ measurements of maximal muscle force.

-

Histological Analysis: Euthanize the mice and collect muscle tissues (e.g., tibialis anterior). Process the tissues for histological analysis to evaluate parameters such as inflammation (e.g., macrophage infiltration) and myogenesis (e.g., number of newly formed myofibers).

-

Data Analysis: Compare the functional and histological data between the this compound-treated group and the vehicle-treated group to determine the therapeutic efficacy of the compound.

Conclusion

This compound is a potent and selective agonist of the orphan receptor GPR18, making it an invaluable tool for studying the receptor's function and its potential as a therapeutic target. This guide provides a comprehensive summary of the available quantitative data and detailed experimental protocols to aid researchers in designing and conducting further investigations into the pharmacology of this compound and the biology of GPR18. The provided information on signaling pathways and in vivo models offers a solid foundation for exploring the therapeutic potential of targeting GPR18 in cardiovascular and inflammatory diseases.

References

- 1. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Pharmacology of PSB-KD107

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-KD107 is a synthetic, non-lipid-like small molecule that has been identified as a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the therapeutic potential of GPR18 and its ligands.

Core Pharmacology

This compound acts as a selective agonist at the GPR18 receptor.[1][2] Its activation of the receptor has been shown to be more potent and efficacious than that of the endogenous cannabinoid agonist Δ9-tetrahydrocannabinol (THC) in β-arrestin recruitment assays.[1] The compound exhibits high selectivity for GPR18 over other cannabinoid-sensitive receptors, including CB₁, CB₂, and GPR55.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC₅₀ | 0.562 µM | Human (CHO cells) | β-arrestin recruitment | |

| EC₅₀ | 1.78 µM | Mouse | Not Specified | |

| Kᵢ (Adenosine A₂A Receptor) | 0.33 µM | Rat | Radioligand binding |

Table 2: Vasorelaxant Activity in Rat Aorta

| Parameter | Condition | Value (pIC₅₀) | Reference |

| pIC₅₀ | Endothelium-intact | 5.22 ± 0.020 | |

| pIC₅₀ | Endothelium-denuded | 4.904 ± 0.023 | |

| pIC₅₀ | + PSB-CB-92 (10 µM) | 4.884 ± 0.020 | |

| pIC₅₀ | + PSB-CB-92 (20 µM) | 4.735 ± 0.023 |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration.

Mechanism of Action and Signaling Pathways

This compound elicits its physiological effects primarily through the activation of GPR18, which is coupled to Gi/o proteins. This activation initiates a signaling cascade that has been particularly well-characterized in the context of its vasodilatory effects.

Vasodilation Signaling Pathway

The vasorelaxant effect of this compound is largely dependent on the presence of a functional endothelium. The proposed signaling pathway is as follows:

-

GPR18 Activation: this compound binds to and activates GPR18 on endothelial cells.

-

Gi/o Protein Activation: The activated GPR18 stimulates inhibitory G proteins (Gi/o).

-

eNOS Activation: The Gi/o signaling cascade leads to the activation of endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide (NO) Production: Activated eNOS synthesizes nitric oxide (NO) from L-arginine.

-

Guanylate Cyclase Stimulation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

cGMP Production: sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).

-

Potassium Channel Activation: Increased cGMP levels are thought to activate potassium (K⁺) channels in the smooth muscle cell membrane.

-

Hyperpolarization and Relaxation: The opening of K⁺ channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is used to determine the functional potency of this compound at the GPR18 receptor.

Objective: To measure the EC₅₀ of this compound for GPR18 activation by quantifying β-arrestin 2 recruitment.

Materials:

-

CHO-K1 cells stably co-expressing ProLink-tagged GPR18 and EA-tagged β-arrestin 2 (e.g., PathHunter® eXpress GPR18 CHO-K1 β-Arrestin Orphan GPCR Assay kit).

-

Cell plating media.

-

This compound stock solution (in DMSO).

-

Assay buffer.

-

Detection reagent (containing β-galactosidase substrate).

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: On the day of the assay, thaw and plate the CHO-K1 GPR18 cells into 384-well plates at a density of 5,000-10,000 cells per well in cell plating media.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.

-

Compound Addition: Add the diluted this compound solutions to the cell plates. Include wells with assay buffer only as a negative control.

-

Incubation: Incubate the plates for 90 minutes at 37°C in a humidified incubator.

-

Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

Foundational Research on GPR18 Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a compelling target in drug discovery due to its association with a spectrum of physiological and pathophysiological processes, including immunomodulation, pain perception, intraocular pressure regulation, and cancer.[1] While its deorphanization remains a subject of scientific discussion, a growing body of evidence points to a range of endogenous and synthetic ligands that modulate its activity.[1] This technical guide provides an in-depth overview of the foundational research on GPR18 ligands, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

GPR18 exhibits low sequence homology with the classical cannabinoid receptors, CB1 and CB2, yet it is activated by several cannabinoid compounds.[2] The receptor is expressed in various tissues, with high levels found in immune cells such as spleen, thymus, and peripheral blood leukocytes.[2] The complexity of GPR18 pharmacology is underscored by the phenomenon of biased agonism, where different ligands can preferentially activate distinct downstream signaling cascades, leading to varied cellular responses.[3] This guide aims to provide a clear and structured resource for researchers navigating the multifaceted landscape of GPR18 ligand research.

Quantitative Data on GPR18 Ligands

The following tables summarize the quantitative data for various GPR18 ligands across different functional assays. These values provide a comparative basis for understanding the potency and efficacy of these compounds.

Table 1: Agonist Activity at GPR18

| Ligand | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy | Reference |

| N-Arachidonoyl glycine (NAGly) | cAMP Inhibition | GPR18-transfected CHO | 20 nM | - | |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | β-Arrestin Recruitment | CHO-K1 GPR18 | - | Full Agonist | |

| Abnormal Cannabidiol (Abn-CBD) | Calcium Mobilization | HEK293/GPR18 | < 835 nM | Full Agonist | |

| O-1602 | Calcium Mobilization | HEK293/GPR18 | 65 nM | Full Agonist | |

| PSB-KK-1415 | β-Arrestin Recruitment | hGPR18 | 0.0191 µM | Agonist | |

| Compound S5 | Calcium Mobilization | - | - | Agonist | |

| Compound S5 | β-Arrestin Recruitment | - | - | Agonist |

Table 2: Antagonist and Inverse Agonist Activity at GPR18

| Ligand | Assay Type | Cell Line | Potency (IC₅₀/Kᵢ) | Activity | Reference |

| O-1918 | Calcium Mobilization (vs. NAGly) | - | - | Antagonist | |

| PSB-CB-5 | β-Arrestin Recruitment (vs. Δ⁹-THC) | - | 279 nM (IC₅₀) | Antagonist | |

| PSB-CB-27 | β-Arrestin Recruitment (vs. Δ⁹-THC) | - | 650 nM (IC₅₀) | Antagonist | |

| PSB-CB-92 | Vasodilation (vs. PSB-KD-107) | Rat Aorta | - | Antagonist | |

| Compound S4 | β-Arrestin Recruitment | - | - | Inverse Agonist | |

| Compound S4 | Calcium Mobilization (vs. NAGly) | - | - | Antagonist | |

| Compound S9 | β-Arrestin Recruitment | - | - | Inverse Agonist | |

| [³H]-RvD2-ME | Radioligand Binding | Recombinant hGPR18 in CHO | 9.6 ± 0.9 nM (Kᵈ) | - |

Key Signaling Pathways

GPR18 activation initiates a complex network of intracellular signaling pathways, often in a ligand-dependent manner, a phenomenon known as biased agonism. The primary signaling cascades involve Gαi/o, Gαq, and β-arrestin pathways, which in turn modulate downstream effectors like MAPK/ERK.

GPR18-Mediated Gαi/o and Gαq Signaling

Upon agonist binding, GPR18 can couple to both Gαi/o and Gαq proteins. Gαi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both Gαi/o and Gαq activation can lead to the mobilization of intracellular calcium. The Gαq pathway involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.

GPR18-Mediated β-Arrestin and MAPK/ERK Signaling

Beyond G protein-dependent pathways, GPR18 can also signal through β-arrestin. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades. One of the key downstream pathways activated by both G protein-dependent and β-arrestin-mediated signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the MAPK/ERK pathway can regulate various cellular processes, including proliferation and migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide overviews of the key experimental protocols used to characterize GPR18 ligands.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically through Gαq- or Gαi/o-mediated pathways.

Principle: Gαq activation leads to PLC-mediated IP₃ production and subsequent Ca²⁺ release from the endoplasmic reticulum. Gαi/o activation can also contribute to calcium mobilization through various mechanisms. The change in intracellular Ca²⁺ is detected using a fluorescent calcium indicator, such as Fluo-4 AM.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing GPR18 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2/AM) and incubated for approximately 45 minutes at room temperature in the dark to allow for dye uptake and de-esterification.

-

Baseline Measurement: After washing to remove excess dye, a baseline fluorescence reading is taken using a fluorescence plate reader.

-

Compound Addition: Test compounds (agonists or antagonists) are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The fluorescence data is normalized and used to generate dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling cascade, upon GPR18 activation.

Principle: Activation of GPR18 can lead to the phosphorylation of ERK1/2 through both G protein-dependent and β-arrestin-dependent pathways. The level of phosphorylated ERK (pERK) is measured using techniques such as Western blotting or cell-based immunoassays (e.g., HTRF, ELISA).

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Starvation: GPR18-expressing cells (e.g., HEK293/GPR18) are plated and grown to near confluence. The cells are then serum-starved for 20-24 hours to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Cells are treated with various concentrations of the test ligand for a specific duration (typically 5 minutes at room temperature).

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.

-

pERK Detection:

-

Western Blot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated ERK and total ERK.

-

Cell-Based Immunoassays (e.g., HTRF): In-plate assays utilize specific antibody pairs labeled with a donor and acceptor fluorophore to detect pERK in cell lysates, offering a higher throughput.

-

-

Data Analysis: The pERK signal is normalized to the total ERK signal. Dose-response curves are generated to determine the EC₅₀ or IC₅₀ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR18, a key event in receptor desensitization and G protein-independent signaling.

Principle: Upon agonist-induced receptor phosphorylation, β-arrestin translocates from the cytoplasm to the plasma membrane to bind to the receptor. This interaction can be monitored using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay), where the receptor and β-arrestin are tagged with complementary enzyme fragments that form a functional enzyme upon recruitment, generating a detectable signal.

Experimental Workflow:

Detailed Methodology:

-

Cell Line: A stable cell line co-expressing GPR18 fused to a protein tag (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA) tag is used (e.g., PathHunter CHO-K1 GPR18 β-arrestin cell line).

-

Cell Plating: Cells are seeded into white-walled, clear-bottom microplates.

-

Compound Treatment: Test compounds are added to the cells.

-

Incubation: The plates are incubated for a period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: A detection reagent containing the substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are plotted to determine the potency (EC₅₀) and efficacy of the ligands.

Conclusion

The foundational research on GPR18 ligands has unveiled a receptor with a complex and nuanced pharmacology. The concept of biased agonism is central to understanding how different ligands can elicit distinct cellular responses through the differential activation of Gαi/o, Gαq, and β-arrestin signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers aiming to further elucidate the physiological roles of GPR18 and to develop novel therapeutics targeting this receptor. Future investigations will likely focus on the discovery of more selective and potent GPR18 modulators and the in-depth characterization of their signaling profiles to unlock the full therapeutic potential of this intriguing receptor.

References

An In-depth Technical Guide to the Exploratory Studies of Psb-KD107's Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-KD107 is a selective, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that is activated by the cannabinoid tetrahydrocannabinol (THC).[1][2] Emerging research has highlighted the potential therapeutic applications of this compound, primarily focusing on its cardiovascular, anti-inflammatory, and potential anti-nociceptive effects. This technical guide provides a comprehensive overview of the exploratory studies on this compound, detailing its mechanism of action, summarizing quantitative data from key experiments, and providing detailed experimental protocols. The guide also includes visualizations of the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action

This compound functions as a potent and selective agonist for GPR18.[3][4] Its activation of this receptor has been shown to be more potent and efficacious than that of THC in a GPR18-dependent β-arrestin recruitment assay.[5] Notably, this compound demonstrates selectivity for GPR18 over other cannabinoid-sensitive receptors such as CB1, CB2, and GPR55. The downstream effects of GPR18 activation by this compound are multifaceted, with the most well-documented being its influence on the cardiovascular system, specifically its vasorelaxant properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from exploratory studies on this compound.

Table 1: Vasorelaxant Effects of this compound on Phenylephrine-Precontracted Rat Aortic Rings

| Condition | pIC50 (Mean ± SEM) | Maximal Relaxation (Emax %) |

| This compound alone | 5.22 ± 0.020 | 100 |

| + PSB-CB-92 (10 µM) | 4.88 ± 0.020 | 100 |

| + PSB-CB-92 (20 µM) | 4.74 ± 0.023 | 97.8 |

| + L-NAME (100 µM) | 4.87 ± 0.015 | 100 |

| + TEA (1 mM) | 4.94 ± 0.030 | 83.5 |

| Endothelium Denudation | 4.90 ± 0.024 | 100 |

Table 2: In Vivo Effects of a Single Intraperitoneal Administration of this compound (10 mg/kg) on Blood Pressure in Normotensive Rats

| Time Point (minutes) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| 5 | ~ -5 | ~ -6 |

| 10 | ~ -7 | ~ -8 |

| 20 | ~ -8 | ~ -10 |

| 30 | ~ -10 | ~ -12 |

| 40 | ~ -12 | ~ -13 |

| 50 | ~ -12 | ~ -13 |

| 60 | ~ -11 | ~ -13 |

Table 3: Antioxidant Activity of this compound

| Assay | Concentration | Result |

| Ferric Reducing Antioxidant Power (FRAP) | 100 - 1000 µM | Demonstrated 60-80% of the antioxidant activity of ascorbic acid. |

| 2,2-Diphenyl-1-picryl-hydrazyl-hydrate (DPPH) | 100 and 1000 µM | No significant scavenging of the DPPH free radical was observed. |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vasorelaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

General Experimental Workflow for Investigating this compound Effects

Caption: General experimental workflow for this compound studies.

Detailed Experimental Protocols

Ex Vivo Vasorelaxation Studies in Isolated Rat Aortic Rings

-

Animal Model: Male Wistar rats are used for these experiments.

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

-

Carefully remove adhering connective and adipose tissues.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

For endothelium-denuded experiments, gently rub the intimal surface of the aortic rings.

-

-

Experimental Setup:

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with the solution being changed every 15-20 minutes.

-

-

Protocol:

-

After equilibration, pre-contract the aortic rings with phenylephrine (10⁻⁶ M) until a stable plateau is reached.

-

Once the contraction is stable, add cumulative concentrations of this compound (0.3–100 µM) to the organ bath to obtain a concentration-response curve.

-

In experiments involving blockers, incubate the aortic rings with the respective antagonist (e.g., L-NAME 100 µM, TEA 1 mM, or PSB-CB-92 10 or 20 µM) for a specified period before pre-contraction with phenylephrine.

-

Record the relaxation response as a percentage of the phenylephrine-induced contraction.

-

In Vivo Blood Pressure and ECG Measurements

-

Animal Model: Normotensive male Wistar rats are typically used.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least a week before the experiment.

-

Blood Pressure Measurement (Tail-Cuff Method):

-

Place the conscious rat in a restrainer.

-

Attach a tail-cuff and a pulse transducer to the base of the tail.

-

The system measures systolic and diastolic blood pressure by inflating the cuff to occlude blood flow and then detecting the return of the pulse upon deflation.

-

Record baseline blood pressure before drug administration.

-

-

ECG Measurement:

-

For ECG recordings, subcutaneous needle electrodes are placed on the limbs of the anesthetized rat.

-

Record the ECG signals using a suitable data acquisition system.

-

-

Drug Administration:

-

For single-dose studies, administer this compound (e.g., 10 mg/kg) intraperitoneally (i.p.).

-

For repeated administration studies, administer the drug once daily for a specified period (e.g., eight days).

-

-

Data Collection:

-